molecular formula C12H10Cl2O3 B8673511 3-(2,4-Dichlorobenzoyl)pentane-2,4-dione CAS No. 111544-91-3

3-(2,4-Dichlorobenzoyl)pentane-2,4-dione

Cat. No. B8673511
CAS RN: 111544-91-3
M. Wt: 273.11 g/mol
InChI Key: JEZMCKSSZGOSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorobenzoyl)pentane-2,4-dione is a useful research compound. Its molecular formula is C12H10Cl2O3 and its molecular weight is 273.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-Dichlorobenzoyl)pentane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dichlorobenzoyl)pentane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

111544-91-3

Molecular Formula

C12H10Cl2O3

Molecular Weight

273.11 g/mol

IUPAC Name

3-(2,4-dichlorobenzoyl)pentane-2,4-dione

InChI

InChI=1S/C12H10Cl2O3/c1-6(15)11(7(2)16)12(17)9-4-3-8(13)5-10(9)14/h3-5,11H,1-2H3

InChI Key

JEZMCKSSZGOSNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of magnesium ethoxide (22.9 g, 0.2 moles) 2,4-pentanedione (20.0 g, 0.2 moles), and ether (150 ml) was heated at reflux for 1 hour. 2,4-Dichlorobenzoyl chloride (41.9 g, 0.2 mole) in ether (50 ml) was added to the mixture over a period of 15 minutes, and the resultant mixture was heated at reflux for an additional 0.5 hour. After cooling, the reaction mixture was poured into 200 ml of 10% sulfuric acid. The ether layer was separated and stirred with 250 ml of 5% copper (II) acetate. The resulting copper salt was filtered, washed with ether, and stirred with 6N hydrochloric acid to destroy the salt. The acidic aqueous solution was extracted with ether. The ether extract was washed with saturated sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under vacuum yielding 21 g of the desired product as a yellow oil. It was identified as such by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectroscopy.
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
41.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

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